3,5-Bis(dodecyloxy)benzyl bromide
Overview
Description
3,5-Bis(dodecyloxy)benzyl bromide is a chemical compound with the molecular formula C31H55BrO2 . It is a derivative of benzyl bromide, where the benzene ring is substituted with two dodecyloxy groups at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromomethyl group and two dodecyloxy groups . The molecular weight of this compound is 539.67 .Physical and Chemical Properties Analysis
This compound is a solid substance . Further physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.Scientific Research Applications
Synthesis of Soluble Polymers : A study by (Saito et al., 1995) describes the use of derivatives of 3,5-Bis(dodecyloxy)benzyl bromide in synthesizing soluble poly(arylenevinylene)s with different heterocycles. These polymers were characterized for their physical properties and potential applications in materials science.
Phase-Transfer Catalysis : In a study by (Pozzi et al., 2009), a compound similar to this compound was used as a fluorous catalyst in solid-liquid phase-transfer catalysis. The catalyst exhibited efficient performance and could be reused without significant loss of activity.
Corrosion Inhibition : Research by (Hegazy et al., 2010) demonstrated the use of derivatives of this compound as corrosion inhibitors for carbon steel. These inhibitors showed high efficiency in acidic solutions.
Artificial Lipids and Drug Delivery : A study by (Yoshitomi et al., 2006) focused on the synthesis of artificial lipids containing this compound derivatives. These compounds were investigated for their behavior in water, suggesting potential applications in drug delivery systems.
Electrochromic Materials : The development of electrochromic materials based on this compound derivatives is discussed in a study by (Yin et al., 2018). These materials exhibited rapid switching between colored and bleached states, indicating their potential for use in electrochromic devices.
Supramolecular Chemistry and Self-Assembly : Research by (Lejnieks et al., 2010) explored the self-assembly of low-symmetry monodendrons containing this compound derivatives. The study provided insights into the formation of complex molecular structures.
Safety and Hazards
Properties
IUPAC Name |
1-(bromomethyl)-3,5-didodecoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55BrO2/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24,28H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFOHQFZRSQRAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)CBr)OCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785442 | |
Record name | 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60785442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429696-61-7 | |
Record name | 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60785442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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